molecular formula C20H18N2O5S2 B2788096 Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate CAS No. 921054-33-3

Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate

Cat. No.: B2788096
CAS No.: 921054-33-3
M. Wt: 430.49
InChI Key: HBQRJSCOSADHBR-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiophene derivatives .

Scientific Research Applications

Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate (CAS Number: 921054-33-3) is a compound of significant interest due to its biological activity, particularly in antimicrobial and antiviral applications. This article explores its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O5S2C_{20}H_{18}N_{2}O_{5}S_{2}, with a molecular weight of 430.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H18N2O5S2
Molecular Weight430.5 g/mol
CAS Number921054-33-3

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study by Ghorab et al. (2017) highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Results : Showed significant inhibition zones compared to control groups.
  • Mechanism : The sulfonamide moiety is believed to interfere with bacterial folic acid synthesis.

Antiviral Activity

In addition to its antimicrobial properties, this compound has demonstrated antiviral activity against certain viruses. A study evaluated its effectiveness against the Tobacco Mosaic Virus (TMV), revealing moderate antiviral activity .

Bioassay Results

  • Concentration Tested : 500 mg/L
  • Inactivation Effect : Over 40% at the tested concentration.
  • Comparative Analysis : Some derivatives exhibited better activity than ribavirin, a standard antiviral agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the thiophene ring and the sulfonamide group plays a significant role in enhancing its bioactivity.

Structural FeatureImpact on Activity
Thiophene RingEnhances lipophilicity and biological interaction
Sulfonamide GroupCritical for antimicrobial action

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the formation of the thiophene core and subsequent functionalization with sulfonamide and benzamide moieties. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Properties

IUPAC Name

methyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-13-7-9-14(10-8-13)29(25,26)22-17-6-4-3-5-15(17)18(23)21-19-16(11-12-28-19)20(24)27-2/h3-12,22H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQRJSCOSADHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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